

toxicological comparison of crotyl alcohol and its metabolites

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Compound of Interest

Compound Name: *Crotyl alcohol*

Cat. No.: *B042815*

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A Toxicological Deep Dive: Crotyl Alcohol and Its Metabolites

For researchers, scientists, and drug development professionals, understanding the toxicological profiles of chemical compounds and their metabolic byproducts is paramount. This guide provides a comprehensive comparison of the toxicology of **crotyl alcohol** and its primary metabolites, crotonaldehyde and crotonic acid. By presenting key experimental data, detailed methodologies, and visual representations of toxicological pathways, this document aims to be an invaluable resource for assessing the risks associated with these substances.

Executive Summary

Crotyl alcohol, an unsaturated alcohol, undergoes metabolic conversion to the highly reactive and toxic α,β -unsaturated aldehyde, crotonaldehyde. Further oxidation leads to the formation of the less toxic carboxylic acid, crotonic acid. This guide systematically evaluates the toxicological properties of these three compounds, focusing on acute toxicity, cytotoxicity, and genotoxicity. The data presented clearly indicates that crotonaldehyde is the primary driver of toxicity in this metabolic sequence, exhibiting significantly higher acute toxicity and genotoxicity compared to its precursor, **crotyl alcohol**, and its oxidation product, crotonic acid.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative toxicological data for **crotyl alcohol**, crotonaldehyde, and crotonic acid, providing a clear comparison of their relative toxicities.

Table 1: Acute Toxicity Data

Compound	Chemical Formula	LD50 (Oral, Rat)	LD50 (Dermal, Rabbit)	LC50 (Inhalation, Rat)
Crotyl Alcohol	C ₄ H ₈ O	793 mg/kg[1][2]	1084 mg/kg[1][2]	2000 ppm / 4h (LC ₅₀)[3]
Crotonaldehyde	C ₄ H ₆ O	80 - 206 mg/kg[4][5][6]	128 - 380 mg/kg[6][7]	100 ppm / 4h[5]
Crotonic Acid	C ₄ H ₆ O ₂	1000 - 2610 mg/kg[8][9]	>2000 mg/kg[9][10]	No data available

Table 2: In Vitro Cytotoxicity Data

Compound	Cell Line	IC50	Reference
Crotyl Alcohol	Mouse Hepatocytes	Concentration-dependent cell killing observed, specific IC50 not provided.[11]	F.J. Petersen et al., 2002
Crotonaldehyde	Human Bronchial Epithelial Cells	LD50 = 0.71 μM	[12]
Crotonic Acid	No directly comparable data found	-	-

Table 3: Genotoxicity Data Summary

Compound	Ames Test (<i>Salmonella typhimurium</i>)	In Vitro Micronucleus Test	Comet Assay
Crotyl Alcohol	Mutagenic[3]	No data available	No data available
Crotonaldehyde	Mutagenic (in vitro tests showed mutagenic effects)[13]	Suspected of causing genetic defects[6]	Induces DNA damage
Crotonic Acid	Negative	No data available	No data available

Experimental Protocols

Detailed methodologies for the key toxicological assays cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Principle: The assay utilizes several strains of *Salmonella typhimurium* that are auxotrophic for histidine (i.e., they cannot synthesize this essential amino acid). The test chemical is incubated with the bacteria, and the mixture is plated on a histidine-deficient medium. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is proportional to the mutagenic potency of the test substance.[2][4][14][15]

Protocol Outline:

- **Strain Preparation:** Overnight cultures of appropriate *S. typhimurium* strains (e.g., TA98, TA100, TA102) are grown in nutrient broth.[4]
- **Metabolic Activation (Optional):** For detecting pro-mutagens that require metabolic activation, a rat liver homogenate (S9 fraction) is included in the test system.

- Exposure: The test compound, bacterial culture, and S9 mix (if used) are combined in a tube containing molten top agar.
- Plating: The mixture is poured onto minimal glucose agar plates.[15]
- Incubation: Plates are incubated at 37°C for 48-72 hours.[15]
- Colony Counting: The number of revertant colonies on the test plates is counted and compared to the number on the negative (solvent) control plates.

In Vitro Micronucleus Assay

This assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of chemicals.

Principle: Cells are exposed to the test substance, and after an appropriate incubation period, they are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.

Micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis, are scored in these binucleated cells.[6][13][16][17]

Protocol Outline:

- Cell Culture: Human lymphocytes or a suitable cell line (e.g., CHO, TK6) are cultured.[16]
- Exposure: Cells are treated with various concentrations of the test substance, along with positive and negative controls, for a defined period.
- Cytokinesis Block: Cytochalasin B is added to the cultures to inhibit cell division at the binucleate stage.
- Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- Scoring: The frequency of micronucleated binucleated cells is determined by microscopic analysis. At least 2000 binucleated cells per concentration are typically scored.[16]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

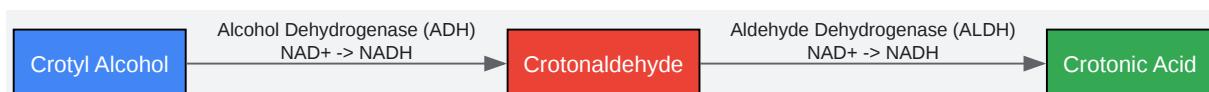
Principle: Single cells are embedded in a thin layer of agarose on a microscope slide and then lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid." The slides are then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail," while undamaged DNA remains in the "comet head." The length and intensity of the comet tail are proportional to the amount of DNA damage.[1][5][8]

Protocol Outline:

- Cell Preparation: A single-cell suspension is prepared from the test system.
- Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
- Lysis: The slides are immersed in a lysis solution to digest cellular and nuclear membranes.
- DNA Unwinding and Electrophoresis: The slides are placed in an electrophoresis tank with an alkaline or neutral buffer to unwind the DNA and then subjected to an electric field.
- Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green I) and visualized using a fluorescence microscope.[5]
- Image Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail.[8]

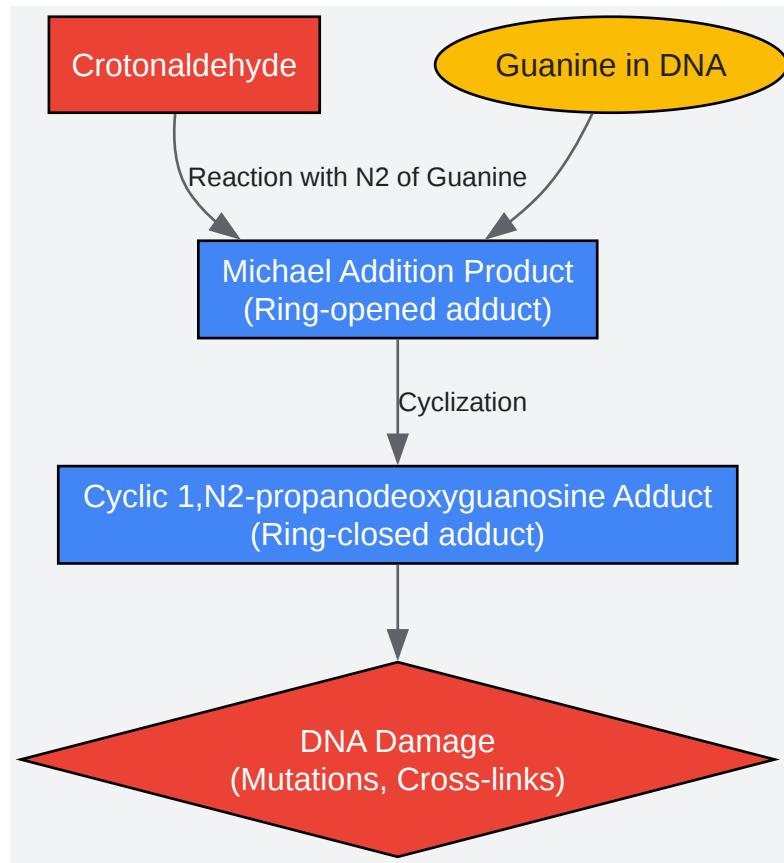
Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key metabolic and toxicological pathways associated with **crotyl alcohol** and its metabolites.

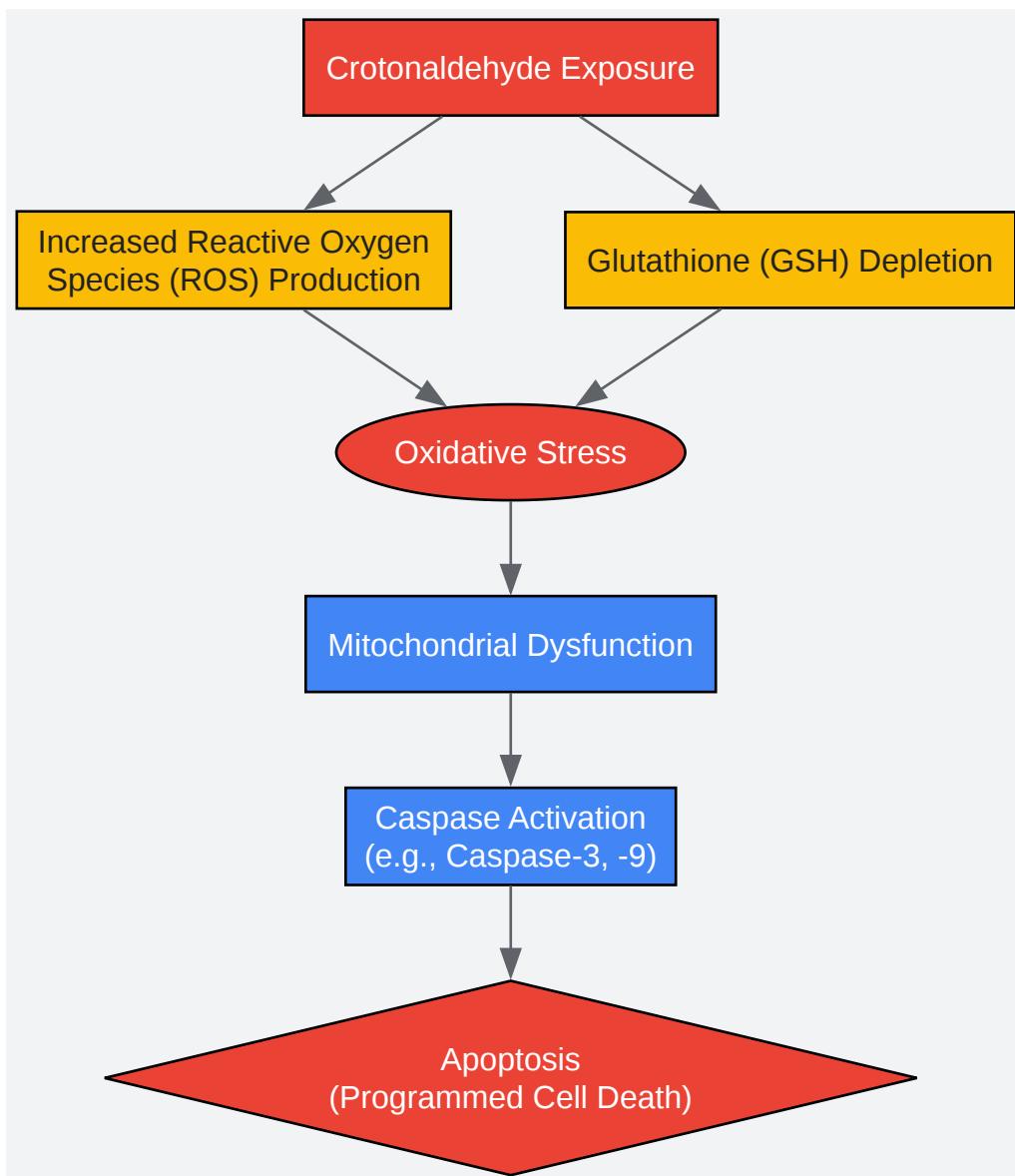


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Metabolic pathway of **crotyl alcohol**.

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Crotonaldehyde-induced DNA adduct formation.



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Crotonaldehyde-induced oxidative stress and apoptosis.

Conclusion

This comparative guide highlights the significant toxicological differences between **crotyl alcohol** and its metabolites. The metabolic activation of **crotyl alcohol** to crotonaldehyde is a critical step that dramatically increases its toxicity. Crotonaldehyde is a potent cytotoxic and genotoxic agent, primarily through its ability to induce oxidative stress and form DNA adducts. In contrast, the further oxidation of crotonaldehyde to crotonic acid results in a substantial detoxification, as evidenced by its significantly lower acute toxicity. This information is crucial

for accurate risk assessment and the development of safety protocols in research and industrial settings where these compounds may be encountered.

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